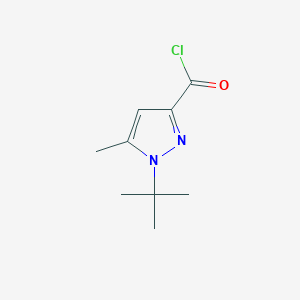
3-Fluor-5-(Trifluormethyl)benzamid
Übersicht
Beschreibung
3-Fluoro-5-(trifluoromethyl)benzamide, also known as 3-F-5-TMB, is a compound that has been the subject of numerous studies in recent years. It is a fluorinated benzamide derivative and has a variety of applications, including in scientific research and in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
3-Fluor-5-(Trifluormethyl)benzamid: ist aufgrund der Trifluormethylgruppe eine wertvolle Verbindung in der Entwicklung von pharmazeutischen Arzneimitteln. Diese Gruppe ist bekannt dafür, die biologische Aktivität und metabolische Stabilität von Pharmazeutika zu verbessern . Die Verbindung kann als Grundstruktur für die Synthese verschiedener Medikamente dienen, insbesondere für solche, die auf Erkrankungen abzielen, bei denen die Modulation von Proteininteraktionen entscheidend ist.
Synthese von pharmazeutischen Wirkstoffen (APIs)
Die hervorragende Lipophilie und Bindungsaffinität der Verbindung machen sie zu einem idealen Kandidaten für die Synthese von APIs. Ihre fluorierten Substituenten tragen zur Wirksamkeit und Selektivität der APIs bei, was für die Entwicklung neuer Medikamente unerlässlich ist .
Materialwissenschaften
In der Materialwissenschaft kann This compound verwendet werden, um mechanisch anpassungsfähige molekulare Kristalle zu erzeugen. Diese Kristalle haben potenzielle Anwendungen in flexiblen intelligenten Materialien und Geräten, die in verschiedenen technologischen Fortschritten eingesetzt werden können .
Antihypertensiva
Der Benzamid-Teil von This compound kann die Grundstruktur von N-[(substituierten 1H-Imidazol-1-yl)propyl]benzamiden bilden, die vielversprechend als Antihypertensiva wirken. Diese Anwendung unterstreicht die Rolle der Verbindung in der kardiovaskulären Arzneimittelforschung .
Wirkmechanismus
Target of Action
It is known that molecules with a -cf3 group, like 3-fluoro-5-(trifluoromethyl)benzamide, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the compound can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit the target enzyme.
Result of Action
It is suggested that the compound may inhibit the action of the reverse transcriptase enzyme, potentially impacting the replication of certain viruses .
Safety and Hazards
Zukünftige Richtungen
Fluorine-containing compounds, including 3-Fluoro-5-(trifluoromethyl)benzamide, have numerous pharmacological activities and are found in many FDA-approved drugs . Therefore, the future directions of this compound could involve further exploration of its potential uses in the pharmaceutical industry .
Biochemische Analyse
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially inhibiting or activating them. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
3-Fluoro-5-(trifluoromethyl)benzamide affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, this compound may affect gene expression by binding to DNA or RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation or metabolic processes. Long-term exposure to 3-Fluoro-5-(trifluoromethyl)benzamide can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Fluoro-5-(trifluoromethyl)benzamide may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
3-Fluoro-5-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(trifluoromethyl)benzamide is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its cellular uptake and distribution. The compound’s lipophilicity allows it to diffuse across cell membranes, while specific transporters may facilitate its active transport. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethyl)benzamide influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUBHNZCRQRAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372128 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207986-20-7 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207986-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)



